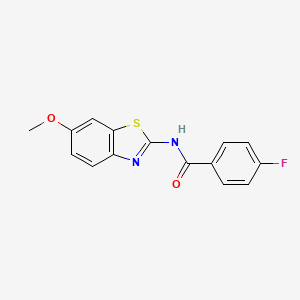

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYNIDVNMKRZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine, followed by cyclization with 6-methoxy-1,3-benzothiazole-2-amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: Benzothiazole derivatives, including this compound, are used in the development of fluorescent dyes, sensors, and other materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Key Compounds Compared :

Observations :

- Methoxy vs. Nitro Substitution: BTC-j (6-OCH₃) exhibits superior antimicrobial activity compared to BTC-r (6-NO₂), with MIC values as low as 3.125 µg/mL against E. coli. This suggests electron-donating groups (e.g., methoxy) enhance activity, possibly by improving solubility or target binding .

- Fluorine vs.

Structural and Physicochemical Properties

Crystal and Spectral Data :

- Target Compound: No direct crystallographic data is available, but related fluorinated benzothiazoles like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) exhibit lattice parameters a = 5.22 Å, b = 20.26 Å, c = 11.30 Å, and volume = 1195.61 ų . Fluorine substitution likely influences packing density and intermolecular interactions.

- FT-IR and NMR :

Mechanistic Insights: DNA Gyrase Inhibition

Benzothiazoles like BTC-j inhibit DNA gyrase (PDB: 3G75), a validated antibacterial target. Docking studies reveal that methoxy and pyridine groups in BTC-j form hydrogen bonds with residues like ASP-73 and ARG-76, critical for enzyme function . While the target compound lacks a pyridine moiety, its 4-fluoro group may enhance binding via hydrophobic or halogen-bonding interactions.

Comparison with Non-Benzothiazole Analogs

- SCYX-7158: A benzoxaborole derivative with a 4-fluorobenzamide group (MIC = 0.09 µg/mL against Trypanosoma brucei). Fluorine here improves metabolic stability, suggesting similar benefits in the target compound .

- Triazole-Thiones () : These compounds exhibit MICs in the 12.5–50 µg/mL range, highlighting that benzothiazoles generally outperform other heterocycles in antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 2-amino-6-methoxybenzothiazole. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt in aprotic solvents (e.g., DMF) under nitrogen to prevent hydrolysis .

- Reaction optimization : Control temperature (60–80°C) and pH to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Critical parameters : Solvent choice (DMF vs. THF) impacts yield; DMF enhances solubility of intermediates .

Q. Which analytical techniques are essential for characterizing this compound and verifying purity?

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic proton shifts (δ 7.0–8.5 ppm) and methoxy group signals (δ ~3.8 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₁FN₂O₂S; calc. 302.05 g/mol) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% by UV at 254 nm) .

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the benzamide carbonyl group. This alters reaction pathways in:

- Hydrolysis : Slower under acidic conditions compared to non-fluorinated analogs due to reduced electron density .

- Cross-coupling reactions : Fluorine may direct regioselectivity in Suzuki-Miyaura reactions .

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of benzothiazole derivatives like this compound?

- Substituent variation : Modify methoxy/fluoro positions and assess bioactivity (e.g., enzyme inhibition). Use Hammett constants to correlate electronic effects with potency .

- Bioisosteric replacement : Replace benzothiazole with thiadiazole or imidazole rings to evaluate binding affinity changes .

- Pharmacophore mapping : Employ molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like kinases or GPCRs .

Q. How can crystallography resolve contradictions in reported hydrogen-bonding patterns affecting biological activity?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N/F hydrogen bonds) that stabilize dimeric structures. For example:

- Centrosymmetric dimers form via N–H⋯N bonds (2.02 Å), as seen in related benzothiazole-amide derivatives .

- Non-classical C–H⋯O/F interactions (2.3–2.5 Å) further stabilize crystal packing, impacting solubility and bioavailability .

Q. What computational approaches predict metabolic stability and potential toxicity of this compound?

Q. How do conflicting solubility data in literature affect formulation for in vivo studies?

Discrepancies arise from polymorphic forms or residual solvents. Address this by:

Q. What role does the methoxy group play in modulating enzyme inhibition mechanisms?

Methoxy groups enhance lipophilicity, improving membrane permeability. In kinase inhibition assays:

- Steric effects : Methoxy at position 6 of benzothiazole prevents bulky residue clashes in ATP-binding pockets .

- Hydrogen bonding : Methoxy oxygen may act as a weak H-bond acceptor with catalytic lysine residues .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across different assay systems?

Normalize data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.